molecular formula C16H15NO4 B6141463 methyl 3-[(phenoxyacetyl)amino]benzoate

methyl 3-[(phenoxyacetyl)amino]benzoate

Cat. No.: B6141463
M. Wt: 285.29 g/mol
InChI Key: CPHZOSMGWZXGAT-UHFFFAOYSA-N
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Description

Methyl 3-[(phenoxyacetyl)amino]benzoate is a substituted benzoate ester featuring a phenoxyacetyl group attached to the amino position of the methyl benzoate backbone. This compound is part of a broader class of aromatic esters with applications in medicinal chemistry and materials science. Its structure allows for interactions with biological targets, such as enzymes or receptors, depending on the substituents and their electronic/steric effects.

Properties

IUPAC Name

methyl 3-[(2-phenoxyacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-16(19)12-6-5-7-13(10-12)17-15(18)11-21-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHZOSMGWZXGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(phenoxyacetyl)amino]benzoate can be synthesized through a multi-step process involving the acylation of methyl 3-aminobenzoate with phenoxyacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(phenoxyacetyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(phenoxyacetyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(phenoxyacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetyl group may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine-Linked Benzoate Derivatives

Compounds such as methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate and its chlorophenoxy variants () share a triazine core linked to the benzoate moiety. Key differences include:

  • Substituent Effects: Chlorine atoms or methoxy groups on the triazine ring alter polarity and reactivity. For example, chlorophenoxy derivatives exhibit higher melting points (e.g., 79–82°C for 5k in ) compared to non-halogenated analogs due to increased molecular rigidity .
  • Synthetic Routes : These compounds are synthesized via stepwise nucleophilic substitutions on 2,4,6-trichlorotriazine, requiring precise temperature control (−35°C to 40°C) and bases like DIPEA. Purification often involves gradient elution chromatography (e.g., CH₂Cl₂/EtOAc) .
  • Applications : Triazine-linked benzoates are explored as intermediates for agrochemicals or pharmaceuticals, leveraging their stability and tunable electronic properties.

Heterocyclic-Substituted Benzoates

  • Indole and Pyrazole Derivatives: Compounds like methyl 3-[(6-bromoindol-1-yl)methyl]benzoate () and methyl 3-((6-methoxybenzofuropyrazol-3-yl)amino)benzoate () incorporate nitrogen- or oxygen-containing heterocycles. Synthesis: These derivatives are synthesized via alkylation or cyclocondensation reactions. For instance, K₂CO3-mediated coupling in DMF yields indole-substituted benzoates with moderate yields (18–36% in ) .

Halogenated Benzoate Analogs

  • Methyl 3-fluorobenzoate () and methyl 3-[(3-chlorophenoxy)methyl]benzoate () highlight the impact of halogens: Physical Properties: Fluorine substitution reduces molecular weight (154.14 g/mol for methyl 3-fluorobenzoate vs. ~300–400 g/mol for triazine-linked derivatives) and increases lipophilicity . Spectral Data: ¹H NMR shifts for aromatic protons in halogenated derivatives (e.g., δ 7.2–8.1 ppm in ) differ significantly from non-halogenated analogs due to electron-withdrawing effects .

Amino- and Sulfonamide-Substituted Benzoates

  • Methyl 3-[(methylamino)carbonyl]-5-[methylsulfonyl]benzoate () and methyl 3-(N-(pyrazinyl)sulfamoyl)benzoate () feature functional groups that enhance hydrogen-bonding capacity: Synthesis: BOP reagent-mediated couplings () or sulfamoylation reactions () are employed, with purification via HPLC or silica chromatography. Bioactivity: Sulfonamide derivatives are prominent in drug discovery (e.g., β-secretase inhibitors in ), where the sulfonyl group modulates enzyme binding .

Comparative Data Table

Compound Name Substituents/Features Melting Point (°C) Molecular Weight (g/mol) Key Applications Source
Methyl 3-[(phenoxyacetyl)amino]benzoate Phenoxyacetyl, amino N/A ~285 (estimated) Medicinal chemistry
Methyl 3-[(4,6-diphenoxy-triazin-2-yl)amino]benzoate Triazine, diphenoxy 79–82 502.48 Agrochemical intermediates
Methyl 3-[(6-bromoindol-1-yl)methyl]benzoate Bromoindole N/A 348.19 Antiviral research
Methyl 3-fluorobenzoate Fluoro N/A 154.14 Organic synthesis
Methyl 3-(N-(pyrazinyl)sulfamoyl)benzoate Pyrazine, sulfamoyl N/A 444.13 Kinase inhibition

Key Research Findings

  • Synthetic Flexibility : Methyl benzoate derivatives are highly modular, with substituents (halogens, heterocycles, sulfonamides) dictating reactivity and applications. Triazine-linked variants require multi-step syntheses but offer high yields (~90% in ) .
  • Biological Relevance : Heterocyclic and sulfonamide derivatives show promise in targeting enzymes (e.g., β-secretase in ) or viral entry mechanisms (e.g., HIV-1 in ).
  • Analytical Challenges : Conflicting substituent effects (e.g., electron-withdrawing halogens vs. electron-donating methoxy groups) complicate predictive modeling of physical properties like solubility or melting points .

Biological Activity

Methyl 3-[(phenoxyacetyl)amino]benzoate is an organic compound with the molecular formula C16H15NO4C_{16}H_{15}NO_4. It is characterized by the presence of a phenoxyacetyl group attached to the amino group of the benzoate moiety. This unique structural feature imparts distinct chemical properties and potential biological activities, making it a subject of interest in various fields of research, including medicinal chemistry and pharmacology.

Mode of Action

The exact mechanism of action for this compound remains largely unknown. However, preliminary studies suggest that it may interact with cholinergic pathways and dopamine systems, potentially influencing neurotransmission and various biochemical pathways .

Biochemical Pathways

Research indicates that this compound may modulate the activity of specific enzymes or receptors, leading to various biological effects. Such interactions could result in therapeutic outcomes relevant to conditions influenced by cholinergic or dopaminergic systems .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as an antibacterial agent. For instance, compounds similar to this compound have shown significant inhibition rates against Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The compound has also been studied for its anticancer properties. Research indicates that it may exhibit cytotoxic effects on various cancer cell lines, with some studies reporting IC50 values comparable to established chemotherapeutic agents. For example, related compounds have shown promising results in inhibiting the growth of HepG2 liver cancer cells .

Antioxidant Activity

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its antioxidant properties. Studies utilizing radical scavenging assays have indicated that this compound can effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC16H15NO4Antimicrobial, Anticancer, Antioxidant
Methyl 3-aminobenzoateC9H11NO2Antimicrobial
Ethyl 3-aminobenzoateC10H13NO2Antioxidant

This compound is distinguished by its phenoxyacetyl group, which enhances its solubility and interaction with biological targets compared to simpler analogs like methyl 3-aminobenzoate .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .

Investigation into Anticancer Effects

In vitro assays conducted on HepG2 liver cancer cells revealed that this compound induced significant cytotoxicity. The study reported an IC50 value lower than that of Adriamycin, suggesting a promising avenue for further development as an anticancer drug .

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